molecular formula C13H10ClFN2O3 B12831203 (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine

(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine

Cat. No.: B12831203
M. Wt: 296.68 g/mol
InChI Key: OJNYKAONZRQEAI-UHFFFAOYSA-N
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Description

(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is an organic compound that features a complex aromatic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chlorophenol to produce 2-chloro-4-nitrophenol, followed by a nucleophilic substitution reaction with 3-fluoroaniline. The final step involves the reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its aromatic structure and functional groups make it suitable for binding to specific enzymes, allowing researchers to investigate enzyme mechanisms and kinetics.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-nitrophenoxy)acetic acid
  • 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
  • 14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide

Uniqueness

(4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl)methanamine is unique due to the presence of both chloro and nitro groups on the phenoxy ring, combined with a fluorophenyl group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C13H10ClFN2O3

Molecular Weight

296.68 g/mol

IUPAC Name

[4-(2-chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine

InChI

InChI=1S/C13H10ClFN2O3/c14-10-6-9(17(18)19)2-4-12(10)20-13-3-1-8(7-16)5-11(13)15/h1-6H,7,16H2

InChI Key

OJNYKAONZRQEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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